Ethyl allophanate chemical properties and reactivity
Ethyl allophanate chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Allophanate
Introduction
Ethyl allophanate, systematically named ethyl N-carbamoylcarbamate, is an organic compound with the chemical formula C₄H₈N₂O₃[1]. It belongs to the allophanate class of compounds, which are derivatives of allophanic acid (H₂NCONHCOOH). Structurally, it is an ester featuring a ureido (N-carbamoyl) group attached to a carbamate functional group. This unique arrangement of functional groups imparts a distinct profile of chemical properties and reactivity, making it a molecule of interest in synthetic chemistry, particularly in the study of isocyanate and polyurethane chemistry[2]. This guide provides a detailed exploration of its core chemical characteristics, reactivity, and relevant experimental considerations for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Ethyl allophanate is a white crystalline solid under standard conditions[3][4]. Its stability is fair under normal temperatures and pressures, though it is susceptible to degradation under specific conditions such as high heat or in the presence of strong acids, bases, or oxidizing agents[3]. The molecule contains two amide-like nitrogen atoms and three carbonyl oxygen atoms, which can participate in hydrogen bonding, influencing its physical properties like melting point and solubility.
Summary of Physicochemical Data
The fundamental properties of ethyl allophanate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₂O₃ | [1][5][6] |
| Molecular Weight | 132.12 g/mol | [1][4][7] |
| CAS Number | 626-36-8 | [1] |
| Appearance | White to off-white crystalline powder or needles | [3][4] |
| Melting Point | 184-189 °C | [4] |
| Boiling Point | 190-191 °C (Decomposes) | [4] |
| pKa | 9.89 ± 0.46 (Predicted) | [4] |
| Purity | Typically >95-98% for commercial grades | [6] |
Spectral Data for Structural Elucidation
Characterization of ethyl allophanate relies on standard spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum of ethyl allophanate is characterized by strong absorption bands corresponding to N-H stretching, C=O (carbonyl) stretching from both the carbamate and urea moieties, and C-O stretching of the ester group. Data is available on the NIST Chemistry WebBook[1][8].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for confirming the structure. The ¹H NMR spectrum will show signals for the ethyl group (a triplet and a quartet) and the two N-H protons. The ¹³C NMR spectrum will display distinct peaks for the two carbonyl carbons, the methylene and methyl carbons of the ethyl group[9][10].
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Mass Spectrometry (MS): Electron ionization mass spectrometry data shows the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and structural components[1].
Chemical Reactivity and Transformation Pathways
The reactivity of ethyl allophanate is governed by the interplay of its ureido and carbamate functionalities. The carbonyl carbons are electrophilic sites susceptible to nucleophilic attack, while the nitrogen atoms possess lone pairs, allowing them to act as nucleophiles.
Thermal Decomposition
The allophanate linkage is known to be thermally labile. When heated, particularly at temperatures above 100-150°C, the bond can dissociate in a reversible reaction to yield the parent urethane (ethyl carbamate) and an isocyanate[2]. Further heating can lead to more complex decomposition products, including nitrogen oxides, carbon monoxide, and carbon dioxide, especially during combustion[3]. This thermal reversibility is a key consideration in polyurethane chemistry, where allophanate crosslinks can be formed at elevated temperatures and may break upon further heating, affecting the material's processability[2][11].
Caption: Thermal decomposition pathway of ethyl allophanate.
Hydrolysis
Ethyl allophanate can undergo hydrolysis, particularly under acidic or basic conditions, to break down the amide and ester bonds. In biological systems, this reaction is catalyzed by a specific enzyme, allophanate hydrolase. This enzyme is crucial in the metabolic pathways of certain organisms for utilizing urea or degrading s-triazine compounds[12][13][14]. The enzymatic hydrolysis of allophanate yields ammonia and carbon dioxide (as bicarbonate), providing a source of nitrogen for the organism[13][14].
Caption: Enzymatic hydrolysis pathway relevant in biological systems.
Reactivity with Nucleophiles
The carbonyl groups in ethyl allophanate are electrophilic and can react with various nucleophiles[15]. This reactivity is fundamental to the formation of allophanates, which serve as cross-linking points in polyurethane synthesis. An isocyanate can react with a urethane group (which acts as the nucleophile via its N-H proton) to form an allophanate linkage[2]. This reaction is often catalyzed and occurs at elevated temperatures[2][16]. Conversely, stronger nucleophiles can attack the carbonyl centers of ethyl allophanate itself, leading to substitution or addition reactions.
Caption: Generalized reaction of ethyl allophanate with a nucleophile.
Reactivity with Electrophiles
The nitrogen atoms in ethyl allophanate have lone electron pairs and can therefore act as nucleophiles, reacting with electrophiles[17][18]. For instance, they can be alkylated or acylated under appropriate conditions. However, the nucleophilicity of these nitrogens is reduced due to the electron-withdrawing effect of the adjacent carbonyl groups. Consequently, reactions at the nitrogen centers typically require strong electrophiles and specific reaction conditions.
Experimental Protocols & Methodologies
Protocol: Synthesis of an Allophanate from an Isocyanate and a Urethane
This protocol describes a general laboratory procedure for the synthesis of an allophanate, which is the reverse of the thermal decomposition of ethyl allophanate and illustrates the core reaction for its formation. This process is central to creating crosslinks in polyurethane materials[2][19].
Objective: To synthesize an allophanate by reacting a urethane with an excess of isocyanate at elevated temperature.
Materials:
-
Ethyl carbamate (Urethane)
-
Phenyl isocyanate (Isocyanate)
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Anhydrous Toluene (Solvent)
-
Bismuth-based catalyst (e.g., bismuth tris(2-ethylhexanoate))[19]
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet.
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere to exclude moisture, which would react with the isocyanate.
-
Charging the Reactor: Add ethyl carbamate (1.0 eq) and the bismuth catalyst (~0.01 mol%) to the flask. Dissolve the solids in anhydrous toluene.
-
Heating: Begin stirring and heat the mixture to 80-100°C.
-
Isocyanate Addition: Slowly add phenyl isocyanate (1.1 eq) to the reaction mixture via the dropping funnel over 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Maintain the temperature and continue stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or IR spectroscopy (monitoring the disappearance of the N-H stretch of the urethane and the appearance of the allophanate peaks). The reaction typically takes several hours[16].
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add a non-polar solvent like hexane to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold hexane to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Characterization: Confirm the structure of the resulting phenyl-substituted ethyl allophanate using NMR, IR, and melting point analysis.
Sources
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- 10. researchgate.net [researchgate.net]
- 11. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allophanate Hydrolase, Not Urease, Functions in Bacterial Cyanuric Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Function of Allophanate Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allophanate hydrolase - Wikipedia [en.wikipedia.org]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles [frontiersin.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. US20120016073A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate - Google Patents [patents.google.com]
